Cas no 81127-16-4 (thapsivillosin A)

thapsivillosin A structure
thapsivillosin A structure
Nome del prodotto:thapsivillosin A
Numero CAS:81127-16-4
MF:C32H42O12
MW:618.7
CID:721723
PubChem ID:129010976

thapsivillosin A Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diylester, (2Z,2'Z)- (9CI)
    • 2-Butenoic acid,2-methyl-,(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diyl
    • thapsivillosin A
    • CID 101682978
    • 2-Butenoic acid, 2-methyl-, (3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxoazuleno[4,5-b]furan-7,8-diyl ester, (2Z,2'Z)- (9CI)
    • 81127-16-4
    • SCHEMBL21675306
    • 2-Butenoic acid, 2-methyl- 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-4-((3-methyl-1-oxo-2-butenyl)oxy)-2-oxoazuleno(4,5-b)furan-7,8-diyl ester, (3R-(3alpha,3abeta,4alpha,6beta,7beta(Z),8alpha(Z),9balpha))-
    • Inchi: 1S/C32H42O12/c1-11-16(5)27(35)41-24-18(7)22-23(25(24)42-28(36)17(6)12-2)30(9,44-19(8)33)14-20(40-21(34)13-15(3)4)32(39)26(22)43-29(37)31(32,10)38/h11-13,20,23-26,38-39H,14H2,1-10H3/b16-11-,17-12-/t20-,23+,24-,25-,26-,30-,31+,32+/m1/s1
    • Chiave InChI: LWNKGMGHTUCOSK-VEGRBQHTSA-N
    • Sorrisi: O1C([C@@](C)([C@@]2([C@@H](C[C@](C)([C@@H]3[C@H]([C@@H](C(C)=C3[C@@H]12)OC(/C(=C\C)/C)=O)OC(/C(=C\C)/C)=O)OC(C)=O)OC(/C=C(\C)/C)=O)O)O)=O

Proprietà calcolate

  • Massa esatta: 618.26762677g/mol
  • Massa monoisotopica: 618.26762677g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 11
  • Complessità: 1380
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 172

Proprietà sperimentali

  • Densità: 1.28±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 675.4±55.0 °C(Predicted)
  • pka: 10.54±0.70(Predicted)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso